molecular formula C18H19N3O4 B11176178 N-(4-carbamoylphenyl)-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

N-(4-carbamoylphenyl)-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

Cat. No.: B11176178
M. Wt: 341.4 g/mol
InChI Key: VFBRWWFUSNFCPA-UHFFFAOYSA-N
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Description

“N-(4-carbamoylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-carbamoylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the furan-2-carbonyl group: This step involves the acylation of the piperidine ring with furan-2-carbonyl chloride under basic conditions.

    Attachment of the 4-carbamoylphenyl group: The final step involves the coupling of the 4-carbamoylphenyl group to the piperidine ring, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce alcohol or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, piperidine derivatives are often explored for their potential as enzyme inhibitors or receptor modulators. This compound could be studied for its interactions with biological targets.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(4-carbamoylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide” would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(4-carbamoylphenyl)piperidine-4-carboxamide: Lacks the furan-2-carbonyl group, potentially altering its biological activity.

    1-(furan-2-carbonyl)piperidine-4-carboxamide: Lacks the 4-carbamoylphenyl group, which might affect its binding properties.

Uniqueness

The presence of both the furan-2-carbonyl and 4-carbamoylphenyl groups in “N-(4-carbamoylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide” makes it unique, potentially offering a distinct profile of biological activities and chemical reactivity.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H19N3O4/c19-16(22)12-3-5-14(6-4-12)20-17(23)13-7-9-21(10-8-13)18(24)15-2-1-11-25-15/h1-6,11,13H,7-10H2,(H2,19,22)(H,20,23)

InChI Key

VFBRWWFUSNFCPA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)C3=CC=CO3

Origin of Product

United States

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